

The BRPF1B Inhibitor NI-57: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NI 57

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NI-57, a potent and selective chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) protein family. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate its use in research and drug discovery.

Core Concepts: BRPF1 and the MOZ/MORF Complexes

BRPF1 is a crucial scaffolding protein that plays a pivotal role in the assembly of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.^[1] These complexes are essential for regulating gene expression through the acetylation of histones, a key epigenetic modification. The BRPF1 protein contains several functional domains, including a bromodomain that recognizes and binds to acetylated lysine residues on histones, thereby targeting the HAT complex to specific chromatin regions.

Dysregulation of BRPF1 and the MOZ/MORF complexes has been implicated in various diseases, including cancer. Consequently, small molecule inhibitors of the BRPF1 bromodomain, such as NI-57, are valuable tools for dissecting the biological functions of these complexes and represent potential therapeutic avenues.

NI-57: A Potent and Selective BRPF Bromodomain Inhibitor

NI-57 is a chemical probe developed through a collaboration between the Structural Genomics Consortium (SGC) and University College London (UCL).^[1] It acts as a potent and selective antagonist of the BRPF family of bromodomains.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular quantitative data for NI-57.

Table 1: In Vitro Binding Affinity and Potency of NI-57

Target	Assay Type	Value	Reference
BRPF1B	Isothermal Titration Calorimetry (ITC)	Kd = 31 nM	^[1]
BRPF2	Isothermal Titration Calorimetry (ITC)	Kd = 108 nM	^[1]
BRPF3	Isothermal Titration Calorimetry (ITC)	Kd = 408 nM	^[1]
BRPF1	AlphaScreen	IC50 = 114 nM	^[1]
BRD9	Isothermal Titration Calorimetry (ITC)	Kd = 1 µM	^[1]
BRD4	Isothermal Titration Calorimetry (ITC)	Kd = 3.9 µM	^[1]

Table 2: Cellular Activity of NI-57

Assay Type	Cell Line	Target	Effect	Concentration	Reference
FRAP	U2OS	BRPF2	Accelerated fluorescence recovery	1 μ M	[1]
NanoBRET	HEK293	BRPF1B	Displacement from Histone H3.3	IC50 = 0.07 μ M	
CETSA	-	BRPF1B	Increased thermal stability	-	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of NI-57. These protocols are based on established techniques and information from the primary literature describing similar BRPF inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of NI-57 to the BRPF1B bromodomain.

Methodology:

- Protein and Ligand Preparation:
 - Recombinant human BRPF1B bromodomain (residues 625-735) is expressed in *E. coli* and purified to >95% purity.
 - The purified protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
 - NI-57 is dissolved in 100% DMSO to create a high-concentration stock solution and then diluted into the ITC buffer to the final desired concentration, ensuring the final DMSO

concentration is matched in both the syringe and the cell (typically <1%).

- ITC Experiment:
 - Experiments are performed on a MicroCal ITC200 instrument at 25°C.
 - The sample cell is filled with the BRPF1B bromodomain solution (e.g., 20 μ M).
 - The injection syringe is filled with the NI-57 solution (e.g., 200 μ M).
 - The titration consists of an initial 0.4 μ L injection followed by 19 subsequent 2 μ L injections at 150-second intervals.
- Data Analysis:
 - The raw titration data are integrated, corrected for the heat of dilution, and analyzed using the Origin software (MicroCal) with a one-site binding model to determine the thermodynamic parameters.

AlphaScreen Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of NI-57 against the BRPF1 bromodomain.

Methodology:

- Reagents:
 - His-tagged BRPF1B bromodomain.
 - Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
 - Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
 - Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
- Assay Procedure:
 - The assay is performed in 384-well ProxiPlates.

- A solution of His-BRPF1B and biotin-H4K12ac peptide is prepared in assay buffer.
- Serial dilutions of NI-57 in DMSO are added to the wells, followed by the protein-peptide mix.
- The plate is incubated at room temperature for 30 minutes.
- A suspension of Donor and Acceptor beads is added to all wells.
- The plate is incubated in the dark at room temperature for 1 hour.
- Data Acquisition and Analysis:
 - The AlphaScreen signal is read on an EnVision plate reader.
 - The IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve using GraphPad Prism.

Fluorescence Recovery After Photobleaching (FRAP) Assay

Objective: To assess the ability of NI-57 to displace BRPF2 from chromatin in living cells.

Methodology:

- Cell Culture and Transfection:
 - U2OS cells are cultured in DMEM supplemented with 10% FBS.
 - Cells are seeded in glass-bottom dishes and transfected with a plasmid encoding a GFP-BRPF2 fusion protein.
- Compound Treatment and Imaging:
 - 24 hours post-transfection, the cell medium is replaced with fresh medium containing NI-57 (e.g., 1 μ M) or vehicle (DMSO).
 - Cells are incubated for 1-2 hours.

- Live-cell imaging is performed on a confocal microscope equipped with a live-cell chamber maintained at 37°C and 5% CO₂.
- FRAP Experiment:
 - A defined region of interest (ROI) within the nucleus is bleached using a high-intensity laser pulse.
 - Fluorescence recovery within the bleached ROI is monitored by acquiring images at regular time intervals post-bleaching.
- Data Analysis:
 - The fluorescence intensity in the bleached region over time is measured and normalized.
 - The mobile fraction and the half-time of recovery ($t_{1/2}$) are calculated by fitting the recovery curve to an exponential function. A faster recovery indicates displacement of the protein from chromatin.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of NI-57 with BRPF1B in a cellular context by measuring changes in protein thermal stability.

Methodology:

- Cell Treatment and Heating:
 - Cells are treated with NI-57 or vehicle (DMSO) for a defined period.
 - The cells are harvested, washed, and resuspended in PBS.
 - The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for 3 minutes, followed by cooling.
- Protein Extraction and Analysis:
 - Cells are lysed by freeze-thaw cycles.

- The soluble fraction is separated from the precipitated proteins by centrifugation.
- The amount of soluble BRPF1B in the supernatant is quantified by Western blotting or other protein detection methods.
- Data Analysis:
 - The band intensities of soluble BRPF1B at different temperatures are quantified.
 - A melting curve is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of NI-57 indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

Objective: To quantify the apparent affinity of NI-57 for BRPF1B in live cells.

Methodology:

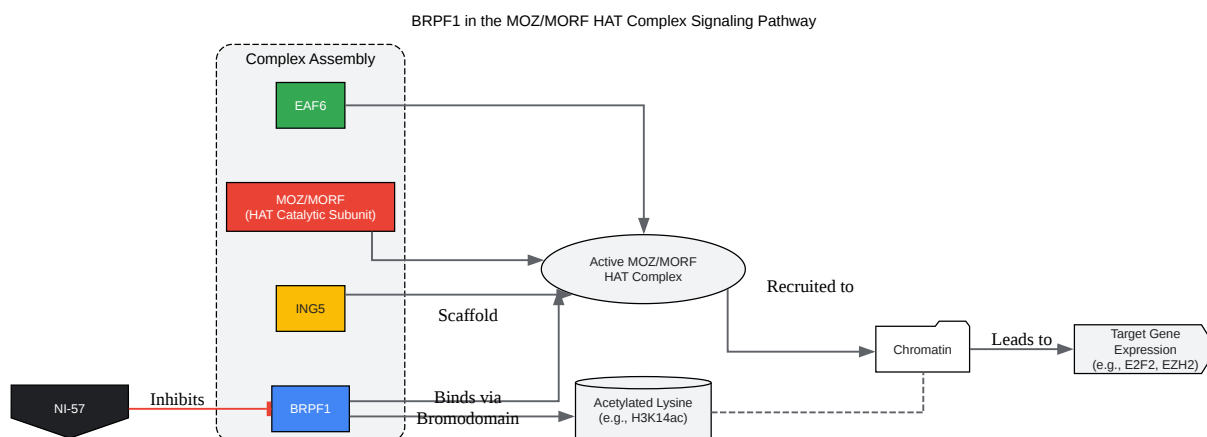
- Cell Preparation:
 - HEK293 cells are transiently transfected with a vector expressing BRPF1B fused to NanoLuc® luciferase.
- Assay Procedure:
 - Transfected cells are harvested and resuspended in Opti-MEM.
 - A fluorescent tracer that binds to the BRPF1B bromodomain is added to the cell suspension.
 - Serial dilutions of NI-57 are added to the cells.
 - The NanoBRET™ substrate (furimazine) is added to initiate the luminescence reaction.
- Data Acquisition and Analysis:
 - The donor (NanoLuc®) and acceptor (tracer) emissions are measured using a plate reader equipped with appropriate filters.

- The BRET ratio is calculated.
- The IC50 value is determined by plotting the BRET ratio against the concentration of NI-57 and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving BRPF1 and the general workflows for the experimental protocols.

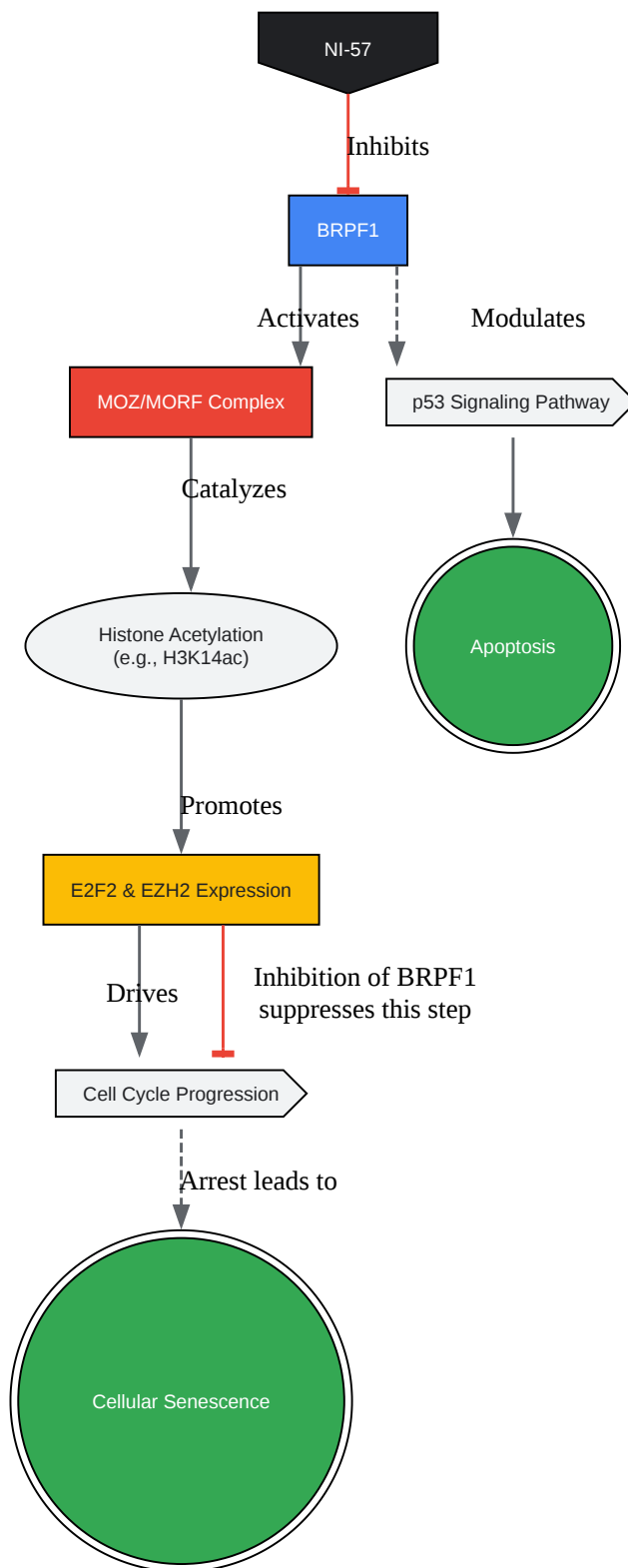
Signaling Pathways



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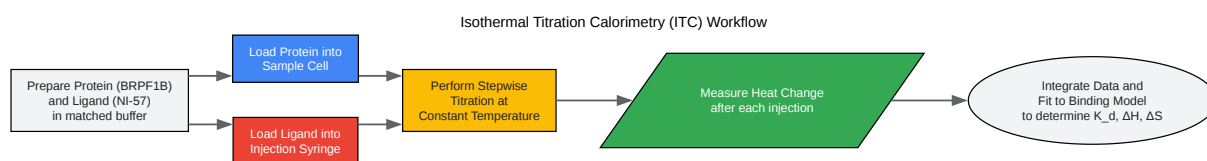
Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex.

BRPF1 Inhibition Impact on Cell Cycle and p53 Pathway

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Caption: Impact of BRPF1 inhibition on cell cycle and p53 pathways.

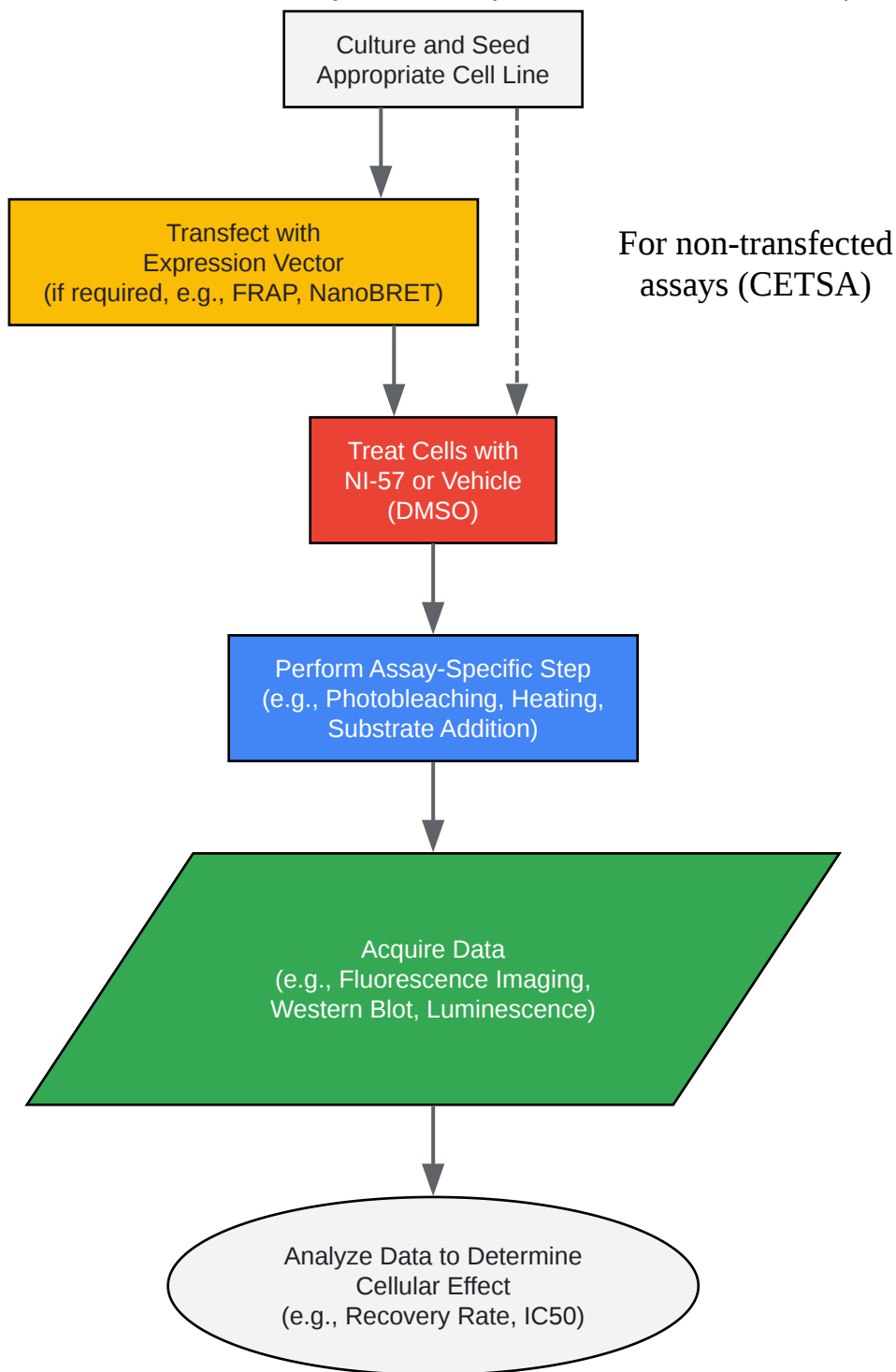
Experimental Workflows



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Caption: Workflow for Isothermal Titration Calorimetry.

General Cellular Assay Workflow (FRAP/CETSA/NanoBRET)



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Caption: General workflow for cell-based assays.

Conclusion

NI-57 is a valuable and well-characterized chemical probe for the BRPF family of bromodomains. Its potency, selectivity, and demonstrated cellular activity make it an essential tool for elucidating the biological roles of BRPF1 and the MOZ/MORF HAT complexes in health and disease. This guide provides the necessary technical information to enable researchers to effectively utilize NI-57 in their studies.

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References

- 1. NI-57 | Structural Genomics Consortium [thesgc.org]
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